Cas no 67865-68-3 (Carbamic acid, [(1S)-3-diazo-1-methyl-2-oxopropyl]-, phenylmethylester)

Carbamic acid, [(1S)-3-diazo-1-methyl-2-oxopropyl]-, phenylmethylester structure
67865-68-3 structure
Product Name:Carbamic acid, [(1S)-3-diazo-1-methyl-2-oxopropyl]-, phenylmethylester
Numero CAS:67865-68-3
MF:C11H14N2O2
MW:206.241062641144
CID:394006
PubChem ID:72060
Update Time:2025-04-19

Carbamic acid, [(1S)-3-diazo-1-methyl-2-oxopropyl]-, phenylmethylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid, [(1S)-3-diazo-1-methyl-2-oxopropyl]-, phenylmethylester
    • (3-diazo-1-(S)-methyl-2-oxopropyl)carbamic acid benzyl ester
    • Z-L-Ala-CHN2
    • Z-L-ALPHA-CHN2
    • Phenylethylacetylurea (2-Phenylbutyrylurea)
    • PBU
    • EINECS 201-998-2
    • DB13362
    • Benuride; EPA; Ethylphenacemide; Lircapyl; M 551
    • DTXCID40612
    • Urea, (2-phenylbutyryl)-, (+)-
    • SR-01000944857
    • MLS006010403
    • 878CEJ4HGX
    • CAS-90-49-3
    • N-(.alpha.-Phenylbutyryl)urea
    • Aethylphenacemidum
    • N-(2-Phenylbutanoyl)urea #
    • Benzeneacetamide, N-(aminocarbonyl)-.alpha.-ethyl-
    • Feneturida
    • 90-49-3
    • Pheneturidum [INN-Latin]
    • NS00039361
    • 1-((Ethyl)phenylacetyl)urea
    • Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (-)-
    • M-551
    • 67865-68-3
    • Ethylphenacemide (JAN)
    • Feneturida [INN-Spanish]
    • AKOS011976695
    • .ALPHA.-PHENYL-.ALPHA.-ETHYLACETYLUREA
    • D01190
    • CHEMBL2107062
    • Pheneturide (INN)
    • DTXSID4020612
    • HY-111177
    • 6509-32-6
    • (-)-Pheneturide
    • N-carbamoyl-2-phenyl-butanamide
    • Pheneturide [INN:BAN]
    • dl-Pheneturide
    • PHENETURIDE [WHO-DD]
    • Pheneturide
    • CCRIS 3075
    • ETHYLPHENACEMIDE [JAN]
    • EN300-136805
    • AJOQSQHYDOFIOX-UHFFFAOYSA-N
    • NCGC00180997-01
    • N-(alpha-Phenylbutyryl)urea
    • N-(aminocarbonyl)-2-phenylbutanamide
    • S-46
    • 6192-36-5
    • FT-0718577
    • Urea, (2-phenylbutyryl)-
    • NCGC00255213-01
    • Lircapyl
    • PHENETURIDE [MART.]
    • (2-phenylbutanoyl)urea
    • UNII-878CEJ4HGX
    • Benuride
    • N-(Aminocarbonyl)-alpha-ethylbenzeneacetamide (+)-
    • Laburide
    • F88147
    • PHENETURIDE [INN]
    • AMY40721
    • S 46
    • Phenylethylacetyluree [French]
    • Phenylethylacetyluree
    • Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
    • SMR001798871
    • Urea, (2-phenylbutyryl)-, (-)-
    • Phenylethylacetylurea
    • CHEBI:31989
    • Ethylphenacemide
    • 6509-31-5
    • Pheneturidum
    • N-carbamoyl-2-phenylbutanamide
    • CS-0034531
    • Q7181340
    • 2-Phenylbutyrylurea
    • Tox21_302208
    • (+)-Pheneturide
    • MS-23123
    • l-Pheneturide
    • Ethylphenylacetylurea
    • N-(Aminocarbonyl)-alpha-ethylbenzeneacetamide (-)-
    • M 551
    • Phenuride
    • PHENETURIDE [MI]
    • SR-01000944857-1
    • N-CARBAMOYL-2-PHENYL BUTANAMIDE
    • Tox21_112650
    • Z995154698
    • SCHEMBL35066
    • d-Pheneturide
    • SBI-0654658.0001
    • Inchi: 1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
    • Chiave InChI: AJOQSQHYDOFIOX-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C1C=CC=CC=1)CC)NC(N)=O

Proprietà calcolate

  • Massa esatta: 247.09600
  • Massa monoisotopica: 206.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 72.2Ų

Proprietà sperimentali

  • Punto di fusione: 91-92 ºC (dichloromethane hexane )
  • PSA: 92.79000
  • LogP: 1.64296

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